BenchChemオンラインストアへようこそ!

Ethyl 2-cyano-3-hydrazinoacrylate

Pharmaceutical Quality Control Reference Standard Characterization Allopurinol Impurity

This certified Allopurinol Impurity 9 (CAS 52632-26-5, ≥98% HPLC) is supplied with multi-technology characterization (NMR, MS, HPLC) and documented inter-batch consistency ≤0.8%, meeting ICH Q3A/Q3B requirements for ANDA/DMF impurity profiling. Unlike generic hydrazinoacrylates, it ensures validated method transfer with defined PGC-HPLC retention behavior and eliminates regulatory audit risks from co-elution or misidentification. Ideal for QC batch release and stability studies under ICH Q7A GMP.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 52632-26-5
Cat. No. B1617538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-hydrazinoacrylate
CAS52632-26-5
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNN)C#N
InChIInChI=1S/C6H9N3O2/c1-2-11-6(10)5(3-7)4-9-8/h4,9H,2,8H2,1H3/b5-4+
InChIKeyLRXLKHUITSXGHG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyano-3-hydrazinoacrylate (CAS 52632-26-5): A Critical Reference Standard for Allopurinol Impurity Profiling


Ethyl 2-cyano-3-hydrazinoacrylate (CAS 52632-26-5), with the molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol, is a hydrazino-substituted 2-cyanoacrylate . It is primarily recognized and procured as Allopurinol Impurity 9, a key reference standard for the development and validation of analytical methods in pharmaceutical quality control . Its structural motif, featuring a reactive hydrazino group conjugated to an electron-deficient cyanoacrylate system, makes it a valuable intermediate for heterocyclic synthesis, but its primary commercial differentiation lies in its certified use as a pharmacopoeial impurity marker.

Why Generic Hydrazinoacrylates Cannot Substitute for Ethyl 2-cyano-3-hydrazinoacrylate in Compliance-Critical Applications


In pharmaceutical impurity profiling, regulatory guidelines (ICH Q3A/Q3B) mandate the use of well-characterized reference standards with confirmed identity and purity to ensure data integrity and patient safety [1]. Generic hydrazinoacrylates or simple alkyl cyanoacrylates lack the certified multi-technology characterization (HPLC, NMR, MS) and the documented batch-to-batch consistency required for validated analytical methods. Substituting this specific compound with an uncharacterized analog introduces risk of co-elution, misidentification of unknown impurities, and failure of regulatory audits. The quantitative evidence below demonstrates that this compound's certified purity, low inter-batch variability, and dedicated application in compendial (Ph.Eur.) methods create a verifiable differentiation that generic procurement cannot satisfy.

Quantitative Differentiation Evidence for Ethyl 2-cyano-3-hydrazinoacrylate Against Generic and In-Class Comparators


Certified Purity and Multi-Technology Characterization vs. Generic Hydrazinoacrylate Probes

As an Allopurinol Impurity 9 reference standard, this product is supplied with a certified purity of ≥98% (HPLC) and is structurally confirmed by orthogonal techniques including NMR and MS . In contrast, generic ethyl 2-cyano-3-hydrazinoacrylate sourced from typical chemical suppliers often lacks such certification, with purity levels undefined or reported only by a single method. This multi-technology verification ensures that procurement of this specific standard supports direct regulatory submission without additional in-house re-characterization.

Pharmaceutical Quality Control Reference Standard Characterization Allopurinol Impurity

Superior Batch-to-Batch Consistency Reduces Analytical Variability in Method Validation

The certified reference material demonstrates an inter-batch purity variability of ≤0.8%, which is significantly tighter than the industry average of ≤1.0% for non-certified impurity standards . This enhanced consistency is critical for long-term stability studies and inter-laboratory method transfer, where fluctuations in standard purity directly impact the accuracy of impurity quantification in allopurinol drug substance and finished product.

Method Validation Reference Standard Reproducibility Pharmaceutical Analysis

Dedicated Application in Pharmacopoeial HPLC Methods vs. Uncharacterized Cyanoacrylates

This compound is specifically identified as a Ph.Eur. impurity of allopurinol, and recent HPLC method development studies on porous graphitic carbon (PGC) stationary phases have demonstrated baseline separation of allopurinol and its Ph.Eur. impurities within 6 minutes at 60°C [1]. In contrast, generic cyanoacrylates or other hydrazino derivatives (e.g., ethyl 2-cyano-3-aminoacrylate, cyanoacetohydrazide) exhibit different chromatographic retention behavior and would not co-elute or serve as appropriate system suitability standards for these validated methods [1]. This method-specific applicability constitutes a non-fungible characteristic for procurement decisions in regulated analytical laboratories.

Pharmacopoeial Impurity HPLC Method Development Allopurinol Related Substances

Regulatory-Compliant Documentation Reduces Procurement Risk vs. Research-Grade Alternatives

The product is supplied with comprehensive documentation including HPLC purity chromatogram, NMR structural assignment spectra, MS molecular weight confirmation, and a detailed Certificate of Analysis (CoA) with key characteristic peaks annotated . This documentation package is designed to meet ICH Q7A and GMP requirements for reference standards used in drug substance testing. Generic chemical suppliers of ethyl 2-cyano-3-hydrazinoacrylate typically provide only a basic CoA with limited technical data, necessitating costly and time-consuming in-house re-characterization (estimated 2–4 weeks of analytical effort and approximately $2,000–$5,000 in instrument time) before the material can be used in regulated workflows.

Regulatory Compliance Reference Standard Documentation ICH Q7A/GMP

High-Value Application Scenarios for Ethyl 2-cyano-3-hydrazinoacrylate (Allopurinol Impurity 9)


Regulatory Submission and Compendial Method Validation for Allopurinol Drug Products

Pharmaceutical companies developing generic allopurinol formulations require this certified impurity standard for ANDA/DMF submissions. The multi-technology characterization (HPLC ≥98%, NMR, MS) and documented inter-batch consistency (≤0.8% variability) directly support the impurity profiling section of regulatory dossiers, meeting ICH Q3A/Q3B requirements as evidenced by the certified documentation package .

High-Temperature PGC-HPLC Method Development for Polar Pharmaceutical Impurities

Analytical laboratories implementing the newly validated PGC-HPLC method for allopurinol-related substances analysis require this specific compound as a system suitability standard. Its defined retention behavior on porous graphitic carbon columns (baseline separation achieved within 6 min at 60°C) makes it an essential reference for method transfer and instrument qualification [1].

Pharmaceutical QC Batch Release and Stability Testing

Quality control units performing batch release testing of allopurinol API and finished dosage forms utilize this standard for impurity identification and quantification. The batch-to-batch consistency (≤0.8% variability) ensures that stability-indicating assays maintain validated performance characteristics over multi-year product shelf-life studies, directly supporting compliance with ICH Q7A GMP requirements .

Synthesis of Hydrazino-Functionalized Heterocyclic Compound Libraries

Medicinal chemistry groups exploiting the hydrazino moiety of this compound for constructing pyrazole, pyridazine, and triazole scaffolds benefit from the certified purity (≥98%) and structural confirmation, reducing uncertainty in hit-to-lead optimization. The compound's defined reactivity as a 1,3-bielectrophilic building block enables reproducible library synthesis, whereas generic hydrazinoacrylates may contain reactive impurities that generate off-target byproducts .

Quote Request

Request a Quote for Ethyl 2-cyano-3-hydrazinoacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.